Tributylchlorosilane

Catalog No.
S1941580
CAS No.
995-45-9
M.F
C12H27ClSi
M. Wt
234.88 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributylchlorosilane

CAS Number

995-45-9

Product Name

Tributylchlorosilane

IUPAC Name

tributyl(chloro)silane

Molecular Formula

C12H27ClSi

Molecular Weight

234.88 g/mol

InChI

InChI=1S/C12H27ClSi/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3

InChI Key

JSQJUDVTRRCSRU-UHFFFAOYSA-N

SMILES

CCCC[Si](CCCC)(CCCC)Cl

Canonical SMILES

CCCC[Si](CCCC)(CCCC)Cl

Organic Synthesis: A Source of In Situ Acid Catalyst

Chlorotributylsilane can act as a mild and effective source of an in situ acid catalyst for organic synthesis reactions [1]. When chlorotributylsilane reacts with a substrate containing an OH group (such as an alcohol), it generates hydrochloric acid (HCl) [1]. This HCl serves as the actual catalyst for various reactions, including:

  • Reductive benzylation of hydroxy functions: Chlorotributylsilane can be used in combination with benzaldehyde and a hydride source (like Et3SiH) to achieve the reductive benzylation of alcohols [1].

Source

Minoru Izumi, "Chlorotrimethylsilane as a mild and effective source of acid catalyst in reductive benzylation," Chemical Society of Japan (2005),

Derivatization Agent for Analysis of Fats and Oils

Chlorotributylsilane plays a role in the analysis of fats and oils present in various samples like vegetables and meat [2]. It can transform acylglycerides (fats and oils) into volatile fatty acid esters when used with a co-reactant like 1-pentanol [2]. These volatile esters are then analyzed using Gas Chromatography (GC) for quantitative determination of the total fat content in the sample [2]. This method offers advantages like minimal sample manipulation and high recovery of the total saponifiable lipids [2].

Source

ResearchGate publication, "Chlorotrimethylsilane, a reagent for the direct quantitative analysis of fats and oils present in vegetable and meat samples,"

Tributylchlorosilane is an organosilicon compound with the molecular formula C12H27ClSi. It consists of a silicon atom bonded to three butyl groups and one chlorine atom. This compound is typically a colorless liquid with a pungent odor, and it is known for its reactivity, particularly with water, where it can release hydrochloric acid. The structure of tributylchlorosilane allows it to serve as a versatile reagent in various

Chlorotributylsilane is a hazardous material due to its reactivity with water and moisture. It can release corrosive hydrochloric acid fumes upon hydrolysis and is classified as a flammable liquid [].

  • Hazards: Flammable, corrosive, reacts violently with water [].
  • Safety Precautions: Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator when handling. Work in a well-ventilated area and avoid contact with water and moisture [].

  • Hydrolysis: When reacted with water, it hydrolyzes to form tributylsilanol and hydrochloric acid:
    (C4H9)3SiCl+H2O(C4H9)3SiOH+HCl(C_4H_9)_3SiCl+H_2O\rightarrow (C_4H_9)_3SiOH+HCl
    This reaction is vigorous and releases heat, producing corrosive hydrochloric acid as a byproduct .
  • Silylation: It acts as a silylating agent, attaching to nucleophiles such as alcohols and amines. This process protects functional groups by converting them into silyl ethers or silyl amines, which can be deprotected later .
  • Reactions with Nucleophiles: Tributylchlorosilane can react with various nucleophiles, leading to the replacement of the chlorine atom and the formation of new silicon-containing compounds .

Tributylchlorosilane can be synthesized through several methods:

  • Direct Chlorination: One common method involves the chlorination of tri-n-butylsilane using thionyl chloride or phosphorus pentachloride under controlled conditions.
  • Reaction of Butyl Chloride with Silicon: Another method includes the reaction of butyl chloride with silicon in the presence of a catalyst such as copper at elevated temperatures (300-400 °C) to produce tributylchlorosilane .
  • Salt Metathesis: This involves the reaction between tributylsilyl chloride and a salt of a pseudohalide, allowing for the exchange of halides .

Tributylchlorosilane finds applications in various fields:

  • Silicon-based Materials: It is used in the synthesis of silicone polymers and resins.
  • Silylation Reagents: It serves as a reagent for silylation reactions in organic chemistry, enhancing the stability and reactivity of various compounds.
  • Surface Modification: The compound is employed in modifying surfaces to improve hydrophobicity and chemical resistance .

Studies on tributylchlorosilane interactions primarily focus on its reactivity with water and organic nucleophiles. Its hydrolysis reaction generates hydrochloric acid, which poses risks in laboratory settings due to its corrosive nature. Additionally, its ability to form stable silyl ethers makes it valuable for protecting functional groups during synthetic procedures .

Several compounds are structurally or functionally similar to tributylchlorosilane:

CompoundStructureUnique Features
Trimethylchlorosilane(CH₃)₃SiClUsed extensively for silylation; smaller alkyl groups provide different reactivity.
Dimethylchlorosilane(CH₃)₂SiClLess sterically hindered than tributylchlorosilane; reacts differently with nucleophiles.
Triethylchlorosilane(C₂H₅)₃SiClSimilar applications but different volatility and reactivity profiles due to ethyl groups.
Tris(trimethylsilyl)amine(CH₃)₃Si-N(CH₃)₃Used for nitrogen incorporation into organic substrates; features amine functionality.

Tributylchlorosilane's unique combination of three butyl groups provides distinct steric hindrance and reactivity compared to these similar compounds, making it particularly useful in specific applications where larger alkyl groups are beneficial for stability or solubility.

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

995-45-9

Wikipedia

Tributylchlorosilane

General Manufacturing Information

Silane, tributylchloro-: ACTIVE

Dates

Modify: 2023-08-16

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